5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride

Description

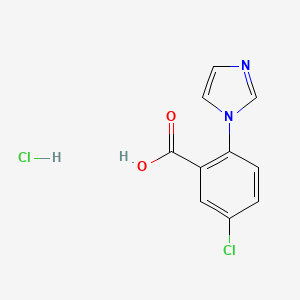

Chemical Structure: The compound consists of a benzoic acid backbone substituted with a chlorine atom at position 5 and a 1H-imidazole ring at position 2. Its hydrochloride salt enhances stability and solubility in polar solvents .

Key Properties:

- CAS No.: 1250129-78-2

- Molecular Weight: 222.63 g/mol

- Purity: ≥95% (as per commercial specifications before discontinuation) . Notably, commercial availability has been discontinued, possibly due to niche demand or synthesis challenges .

Properties

IUPAC Name |

5-chloro-2-imidazol-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2.ClH/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13;/h1-6H,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQSAUMQCBPZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)N2C=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-nitrobenzoic acid and imidazole.

Reduction: The nitro group of 5-chloro-2-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Cyclization: The resulting 5-chloro-2-aminobenzoic acid is then reacted with imidazole in the presence of a dehydrating agent like phosphorus oxychloride to form the imidazole ring.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the reduction and cyclization steps to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the benzoic acid moiety.

Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Iron powder in the presence of hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the benzoic acid or imidazole ring.

Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties. Notably, it has shown:

- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

- Antifungal Activity : Potential efficacy against various fungal strains.

- Antitumor Activity : Demonstrated growth inhibition in cancer cell lines.

Material Science

In material science, 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance.

Biological Studies

This compound is employed as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to modulate biochemical pathways makes it valuable for investigating cellular responses to various stimuli.

The diverse biological activities of this compound are summarized in the following table:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of S. aureus, MRSA | |

| Antifungal | Potential activity against fungal strains | |

| Antitumor | Growth inhibition in cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of this compound, it was tested against various bacterial strains using the disk diffusion method. The results indicated significant zones of inhibition against MRSA and Mycobacterium tuberculosis, highlighting its potential as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: Antitumor Activity

Another study focused on the compound's effects on A549 lung cancer cells. Results showed that treatment with this compound led to a marked reduction in cell viability compared to untreated controls. This suggests its potential as an anticancer agent warranting further investigation into its mechanism of action and efficacy in vivo.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high solubility in water, which is beneficial for absorption and distribution within biological systems. Its stability under physiological conditions enhances its potential for therapeutic applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The imidazole ring can interact with metal ions and enzymes, affecting their activity.

Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzymatic function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Structural Comparison of Selected Imidazole Derivatives

Key Observations :

- Functional Groups: The target compound’s benzoic acid group distinguishes it from analogs like Im1Phl (polyphenolic) and 5-chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde HCl (aldehyde group). The latter’s propoxy linker may improve membrane permeability in biological systems .

- Substituent Effects : Chlorine at C5 is conserved in some analogs (e.g., CAS 39811-14-8: 5-chloro-1H-benzo[d]imidazole-2-carboxylic acid), suggesting a role in electronic modulation or steric hindrance .

Commercial and Experimental Relevance

- Availability : The target compound is discontinued, whereas analogs like 5-chloro-1H-benzo[d]imidazole-2-carboxylic acid (CAS 39811-14-8) remain accessible, possibly due to broader applicability in drug discovery .

- Structural Similarity Metrics : Computational analyses () rank analogs like 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid (Similarity: 0.72) as close relatives, though differences in ring saturation affect conformational flexibility .

Biological Activity

5-Chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride is a compound that exhibits a diverse range of biological activities, primarily attributed to its imidazole and benzoic acid moieties. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a chlorine atom and an imidazole ring. Its chemical structure can be represented as follows:

This structure contributes to its solubility in polar solvents and facilitates interactions with various biological targets.

Target Interactions:

this compound interacts with biological targets through non-covalent interactions, including hydrogen bonding. Its imidazole derivative nature allows it to engage in diverse biochemical pathways, influencing various cellular processes such as enzyme activity and protein interactions.

Biochemical Pathways:

This compound has been shown to affect pathways related to inflammation, microbial resistance, and cancer cell proliferation. Its antibacterial properties are particularly notable against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium tuberculosis .

Biological Activities

The compound exhibits a wide range of biological activities:

Table 1: Summary of Biological Activities

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of this compound, the compound was tested against various bacterial strains using the disk diffusion method. The results indicated significant zones of inhibition against MRSA and Mycobacterium tuberculosis, highlighting its potential as an alternative treatment option for antibiotic-resistant infections .

Case Study: Antitumor Activity

Another study focused on the compound's effects on A549 lung cancer cells. Results showed that treatment with this compound led to a marked reduction in cell viability compared to untreated controls. This suggests its potential as an anticancer agent warranting further investigation into its mechanism of action and efficacy in vivo .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high solubility in water, which is beneficial for absorption and distribution within biological systems. Its stability under physiological conditions enhances its potential for therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride?

Methodological Answer:

The synthesis typically involves coupling 5-chloro-2-aminobenzoic acid derivatives with imidazole precursors. A common approach includes:

Chlorination: Introduce chlorine at the 5-position of 2-aminobenzoic acid using reagents like Cl2 or SO2Cl2 under controlled pH.

Imidazole Coupling: React the chlorinated intermediate with 1H-imidazole via nucleophilic aromatic substitution (SNAr) using a base (e.g., K2CO3) in polar aprotic solvents (e.g., DMF) at 80–100°C .

Hydrochloride Formation: Precipitate the final compound by adding concentrated HCl to the reaction mixture, followed by recrystallization in ethanol/water .

Key Considerations:

- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75%).

- Use inert atmospheres (N2) to prevent oxidation of sensitive intermediates.

Advanced: How can computational methods aid in optimizing reaction pathways for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict favorable intermediates and transition states. For example:

Mechanistic Insights: Identify rate-determining steps in the SNAr coupling by analyzing activation energies .

Solvent Effects: Simulate solvent polarity impact using COSMO-RS models to select optimal reaction media (e.g., DMF vs. DMSO) .

Catalyst Screening: Virtual screening of Pd/Cu catalysts for side-reaction suppression using adsorption energy calculations .

Case Study: ICReDD’s integrated workflow reduced experimental trials by 40% for analogous imidazole derivatives .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

NMR Spectroscopy:

- <sup>1</sup>H NMR: Confirm imidazole proton integration (δ 7.5–8.5 ppm) and benzoic acid aromatic signals (δ 7.0–7.8 ppm) .

- <sup>13</sup>C NMR: Verify carbonyl (C=O) at ~170 ppm and imidazole carbons (120–140 ppm) .

HRMS: Validate molecular ion [M+H]<sup>+</sup> with <1 ppm mass error .

FT-IR: Identify carboxylic acid O-H stretch (~2500–3000 cm<sup>-1</sup>) and C=O stretch (~1680 cm<sup>-1</sup>) .

Advanced: How to resolve discrepancies in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:

Contradictions in bioactivity (e.g., antimicrobial IC50 ranging from 5–50 µM) arise from:

Assay Conditions: Standardize protocols (e.g., broth microdilution vs. agar diffusion) and cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .

Compound Purity: Validate purity (>95%) via HPLC and quantify residual solvents (e.g., DMF) that may inhibit activity .

Meta-Analysis: Use statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for variables like pH and temperature .

Basic: What strategies improve solubility for in vitro studies?

Methodological Answer:

pH Adjustment: Dissolve in PBS (pH 7.4) with 0.1% DMSO for aqueous compatibility .

Co-Solvents: Use ethanol (≤10%) or PEG-400 to enhance solubility without cytotoxicity .

Salt Formation: Explore alternative counterions (e.g., sodium instead of hydrochloride) for pH-sensitive assays .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Core Modifications: Synthesize analogs with substituents at the imidazole N1 (e.g., methyl, phenyl) and benzoic acid para positions .

Biological Profiling: Test derivatives against target enzymes (e.g., CYP450 isoforms) using fluorescence-based assays .

Computational SAR: Apply CoMFA or CoMSIA models to correlate electronic parameters (Hammett σ) with activity trends .

Example: Substituting Cl with NO2 at the 5-position increased antifungal activity by 3-fold in analogous benzimidazoles .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis .

Hygroscopicity: Use desiccants (silica gel) to avoid HCl loss in humid conditions .

Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH) with HPLC analysis every 3 months .

Advanced: How to elucidate reaction mechanisms using isotopic labeling?

Methodological Answer:

Deuterium Tracing: Synthesize <sup>2</sup>H-labeled imidazole to track proton transfer steps via <sup>1</sup>H NMR .

<sup>13</sup>C-Labeling: Confirm carboxylate participation in SNAr using <sup>13</sup>C-enriched benzoic acid and monitor coupling via HSQC .

Kinetic Isotope Effects (KIE): Compare kH/kD to distinguish concerted vs. stepwise mechanisms .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

Chlorination Step: Use fume hoods and PPE (gloves, goggles) when handling SO2Cl2 due to corrosive fumes .

Waste Disposal: Neutralize acidic byproducts with NaHCO3 before disposal .

Emergency Protocols: Immediate eye irrigation with saline if exposed to HCl vapors .

Advanced: How to integrate high-throughput screening (HTS) for bioactivity optimization?

Methodological Answer:

Library Design: Generate 50–100 derivatives via parallel synthesis (e.g., microwave-assisted reactions) .

Automated Assays: Use 96-well plates and robotic pipetting for rapid IC50 determination against cancer cell lines .

Data Analysis: Apply machine learning (e.g., random forest) to prioritize hits based on ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.